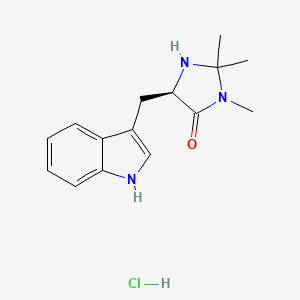
4-Methyl-2-oxopentanoic-1-13C acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxopentanoic-1-13C acid, also known as 4-methyl-2-oxopentanoic acid-13C, is a labeled compound used extensively in scientific research. The compound is a stable isotope-labeled form of 4-methyl-2-oxopentanoic acid, where the carbon-13 isotope is incorporated at the first carbon position. This labeling allows for detailed studies in metabolic pathways, particularly in the field of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxopentanoic-1-13C acid typically involves the incorporation of the carbon-13 isotope into the precursor molecules. One common method is the reaction of 4-methyl-2-oxopentanoic acid with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic labeling and ensure the stability of the compound during production .
化学反応の分析
Types of Reactions: 4-Methyl-2-oxopentanoic-1-13C acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or carboxylated compounds .
科学的研究の応用
4-Methyl-2-oxopentanoic-1-13C acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Utilized in metabolic studies related to diseases like maple syrup urine disease.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
作用機序
The mechanism of action of 4-Methyl-2-oxopentanoic-1-13C acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to track the compound’s transformation and interaction with different molecular targets. This helps in elucidating the pathways and mechanisms involved in its metabolism .
類似化合物との比較
- 2-Keto-4-methylpentanoic-1-13C acid
- 4-Methyl-2-oxopentanoic acid sodium salt
- 2-Ketoisocaproic-1-13C acid sodium salt
Comparison: 4-Methyl-2-oxopentanoic-1-13C acid is unique due to its specific labeling at the first carbon position, which provides distinct advantages in tracing and studying metabolic pathways. Compared to other similar compounds, it offers higher specificity and accuracy in research applications .
特性
CAS番号 |
92751-19-4 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
131.13 g/mol |
IUPAC名 |
4-methyl-2-oxo(113C)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i6+1 |
InChIキー |
BKAJNAXTPSGJCU-PTQBSOBMSA-N |
異性体SMILES |
CC(C)CC(=O)[13C](=O)O |
正規SMILES |
CC(C)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



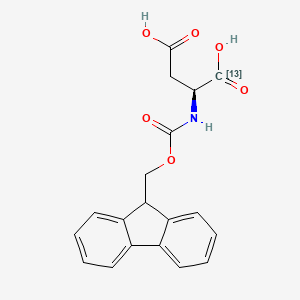
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
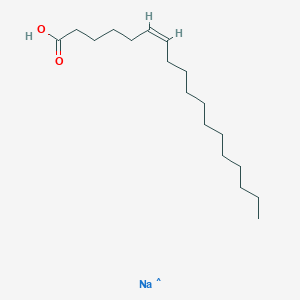
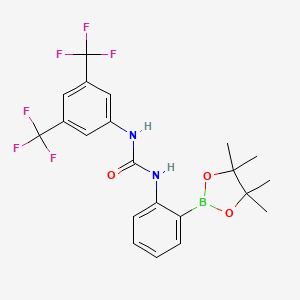
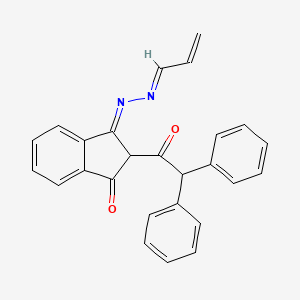
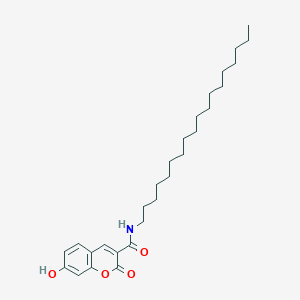
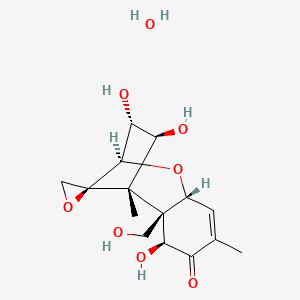
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)

